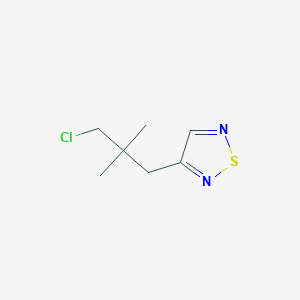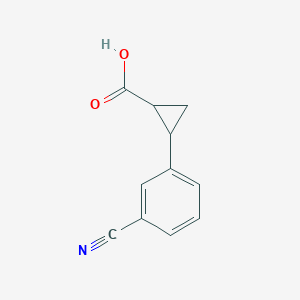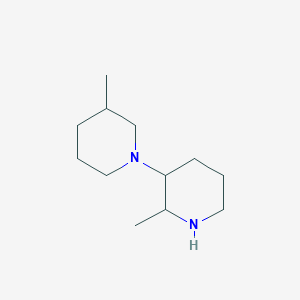
3-Methyl-1-(2-methylpiperidin-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-methylpiperidin-3-yl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylpiperidin-3-yl)piperidine can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve the use of continuous flow reactions. These methods are efficient and scalable, allowing for the production of large quantities of the compound. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various enantioenriched piperidines .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylpiperidin-3-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives. These products have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
3-Methyl-1-(2-methylpiperidin-3-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating diseases such as Alzheimer’s and hypertension.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels. For example, some piperidine compounds inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.
Dihydropyridine: A partially saturated derivative of pyridine, often used in calcium channel blockers.
Piperidinone: An oxidized form of piperidine, used in various chemical syntheses.
Uniqueness
3-Methyl-1-(2-methylpiperidin-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-3-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10-5-4-8-14(9-10)12-6-3-7-13-11(12)2/h10-13H,3-9H2,1-2H3 |
InChI Key |
UWKMQLIUSWMLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2CCCNC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


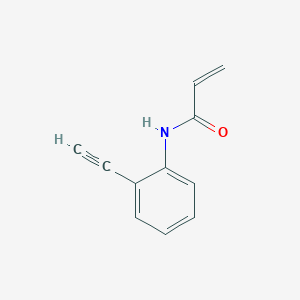
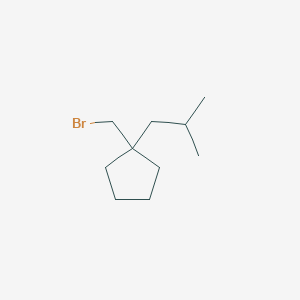
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)





